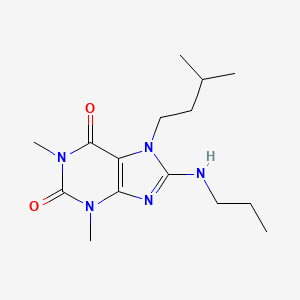

1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione

Description

1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione is a synthetic xanthine derivative with structural modifications at the 7- and 8-positions of the purine core. These substitutions distinguish it from foundational compounds like theophylline and caffeine, which lack such functionalization. Such modifications are common in drug discovery to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

1,3-dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h10H,6-9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXOYUVSIGWHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CCC(C)C)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and amination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 1,3-dimethylpurine-2,6-dione backbone but differ in substituents at positions 7 and 6. Below is a comparative analysis based on substituents, molecular properties, and reported biological activities:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on molecular formula (C₁₅H₂₄N₆O₂).

Key Observations:

Substituent Impact on Activity: The 8-propylamino group in the target compound may enhance hydrogen bonding compared to 8-alkoxy derivatives (e.g., methoxy in ), which are associated with 5-HT1A antagonism .

Biological Relevance :

- The 8-hydrazine-yl substituent in ’s analog demonstrated potent CK2 inhibition (IC₅₀ = 8.5 µM), suggesting that nitrogen-rich groups at position 8 enhance kinase targeting .

- Piperazinyl derivatives () showed postsynaptic 5-HT1A antagonism, highlighting the role of bulky, aromatic 7-substituents in CNS targeting .

Physicochemical Properties: Chloromethyl substitution () introduces electrophilic reactivity, making it suitable for covalent inhibitor design but raising toxicity concerns . Benzylamino groups () improve water solubility via salt formation, a strategy also noted in ’s hydrochloride derivatives .

Structure-Activity Relationship (SAR) Insights

- Position 7 : Branched alkyl chains (e.g., 3-methylbutyl) may prolong half-life by resisting oxidative metabolism, whereas smaller chains (e.g., propyl) prioritize solubility.

- Position 8: Amino groups (propylamino, benzylamino) favor hydrogen bonding with kinase ATP pockets, while alkoxy/hydrazine groups enable π-π stacking or chelation with metal ions in enzymes .

- Core Modifications : Unlike pyrimidin-2,4-dione analogs (), the purine-2,6-dione core in the target compound retains planar rigidity critical for stacking interactions .

Biological Activity

1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione is a purine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound exhibits a range of biological activities due to its structural characteristics, which allow it to interact with various molecular targets.

Chemical Structure and Properties

The chemical structure of 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione can be summarized as follows:

- IUPAC Name : 1,3-dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione

- Molecular Formula : C15H25N5O2

- Molecular Weight : 321.38 g/mol

Structural Features

The compound features a purine base with specific alkyl substitutions that influence its biological activity. The presence of the propylamino group and the dimethyl groups at positions 1 and 3 are particularly noteworthy for their potential effects on enzyme interactions and receptor binding.

1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione has been studied for its interactions with various biological targets:

- Adenosine Receptors : It may act as an antagonist or agonist at adenosine receptors, which are involved in numerous physiological processes including neurotransmission and vasodilation.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes linked to metabolic pathways, possibly influencing cellular energy dynamics.

Case Studies and Research Findings

Recent studies have highlighted the compound's biological effects:

- Cell Proliferation : In vitro studies demonstrated that this compound can modulate cell proliferation in cancer cell lines by affecting cell cycle regulation.

- Neuroprotective Effects : Research indicated potential neuroprotective properties through modulation of neuroinflammatory pathways, suggesting applications in neurodegenerative diseases.

- Antioxidant Activity : The compound exhibited significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage.

Data Table of Biological Activities

Synthesis and Production

The synthesis of 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

- Alkylation : Introducing alkyl groups at specific positions on the purine ring.

- Amination : Adding the propylamino group through nucleophilic substitution reactions.

- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.